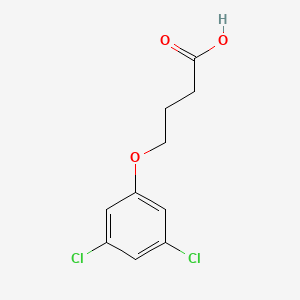
Butanoic acid, 4-(3,5-dichlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-(3,5-dichlorophenoxy)- is an organic compound with the molecular formula C10H10Cl2O3 It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a 3,5-dichlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(3,5-dichlorophenoxy)- typically involves the reaction of 3,5-dichlorophenol with butyric acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy group. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 4-(3,5-dichlorophenoxy)- may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-(3,5-dichlorophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the 3,5-dichlorophenoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-(3,5-dichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-(3,5-dichlorophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 4-(2,4-dichlorophenoxy)-: Another derivative of butanoic acid with a different substitution pattern on the phenoxy group.
Butanoic acid, 4-(2,6-dichlorophenoxy)-: Similar structure but with chlorine atoms at different positions on the phenoxy group.
Uniqueness
Butanoic acid, 4-(3,5-dichlorophenoxy)- is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets and distinct applications compared to its analogs.
Propiedades
Número CAS |
87411-28-7 |
|---|---|
Fórmula molecular |
C10H10Cl2O3 |
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
4-(3,5-dichlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-4-8(12)6-9(5-7)15-3-1-2-10(13)14/h4-6H,1-3H2,(H,13,14) |
Clave InChI |
RDMMATAFNXXIGK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)OCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
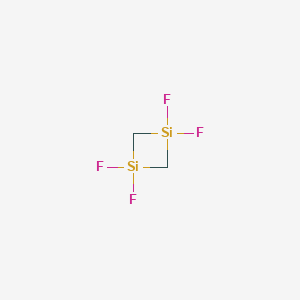

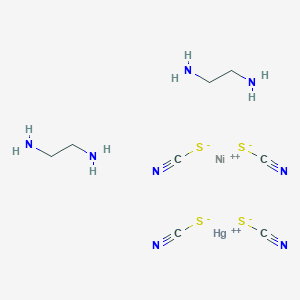
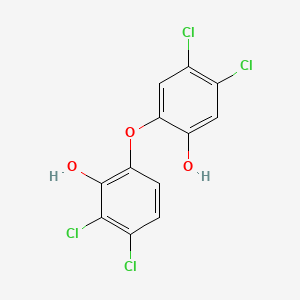
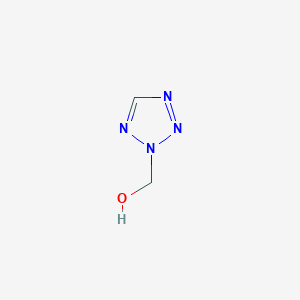

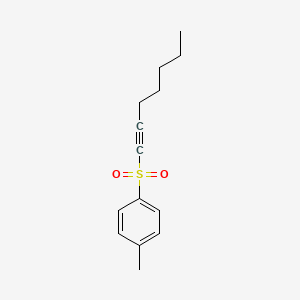
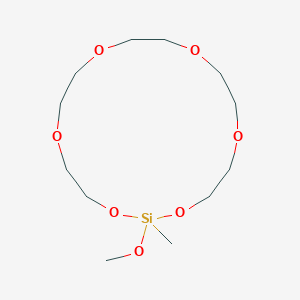
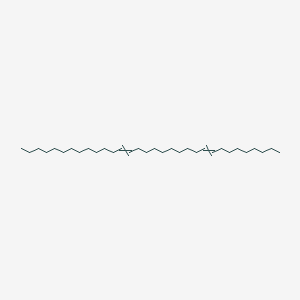
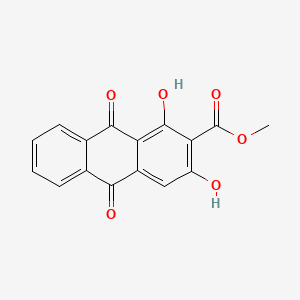
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
